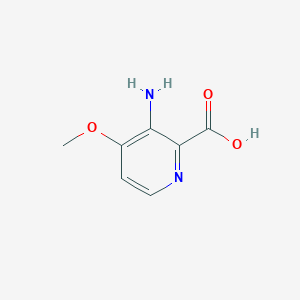

3-Amino-4-methoxypicolinic acid

Description

Significance of Pyridine (B92270) Carboxylic Acids in Academic Chemistry

Pyridine carboxylic acids, including picolinic acid and its isomers, are fundamental building blocks in organic synthesis. The nitrogen atom in the pyridine ring imparts basicity and the ability to coordinate with metal ions, while the carboxylic acid group provides a site for a wide range of chemical transformations. orientjchem.org This dual functionality makes them invaluable in the construction of complex molecules, from novel materials to biologically active compounds. Their aromatic nature also allows for a variety of substitution reactions, enabling the fine-tuning of their steric and electronic properties for specific applications. redalyc.org

Overview of Substituted Picolinic Acid Frameworks

The picolinic acid framework can be functionalized with various substituent groups at different positions on the pyridine ring, leading to a vast library of derivatives with diverse properties. Common substituents include amino, hydroxyl, and alkoxy groups, which can significantly influence the molecule's reactivity, solubility, and biological activity. For instance, the introduction of an amino group can enhance a derivative's role as a ligand in coordination chemistry or serve as a key pharmacophore in medicinal chemistry. umsl.eduumsl.edu Similarly, alkoxy groups can modulate the lipophilicity and metabolic stability of the molecule. The strategic placement of these substituents is a key aspect of rational drug design and catalyst development. nih.gov

Specific Focus on 3-Amino-4-methoxypicolinic Acid in Contemporary Research Contexts

While specific research on this compound is not extensively published, its structure suggests significant potential. As a molecule combining an amino group at the 3-position and a methoxy (B1213986) group at the 4-position of the picolinic acid scaffold, it is poised to be a valuable intermediate in several areas of research. The amino group offers a nucleophilic center and a site for further derivatization, while the methoxy group can influence the electronic environment of the pyridine ring. Its potential as a chelating agent and as a scaffold for new chemical entities makes it a compound of interest in the ongoing exploration of pyridine chemistry.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-4-methoxypyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-12-4-2-3-9-6(5(4)8)7(10)11/h2-3H,8H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXYTXTGLTHEDPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization of 3 Amino 4 Methoxypicolinic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group at the 2-position of the pyridine (B92270) ring is a key site for derivatization. Its reactivity is influenced by the adjacent nitrogen atom in the pyridine ring and the electron-donating amino and methoxy (B1213986) groups.

Esterification Reactions

The conversion of the carboxylic acid group of 3-Amino-4-methoxypicolinic acid to an ester can be achieved through various standard esterification methods. While specific studies on this particular molecule are not abundant in the literature, the principles of esterification for similar aromatic and heterocyclic carboxylic acids are well-established.

One common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is reversible, and to drive the equilibrium towards the ester product, the alcohol is often used in excess, or water is removed as it is formed.

Another effective method involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). This method is particularly useful for reactions under milder conditions and with more sensitive substrates.

The table below summarizes typical conditions for the esterification of carboxylic acids, which are applicable to this compound.

| Reagent/Catalyst | Alcohol | Solvent | Conditions | Typical Yield |

| H₂SO₄ (catalytic) | Methanol | Methanol | Reflux | High |

| SOCl₂ | Ethanol (B145695) | Ethanol | Room Temp to Reflux | High |

| DCC, DMAP | Benzyl alcohol | Dichloromethane | Room Temp | Good to High |

| EDC, HOBt | Isopropanol | DMF | Room Temp | Good to High |

This table presents generalized conditions for esterification reactions of aromatic carboxylic acids and is expected to be applicable to this compound based on the reactivity of its functional groups.

Amidation and Peptide Coupling Strategies

The carboxylic acid moiety of this compound can be readily converted into amides by reaction with primary or secondary amines. This transformation typically requires the activation of the carboxylic acid. A variety of modern peptide coupling reagents are highly effective for this purpose, minimizing side reactions and allowing for the formation of amide bonds under mild conditions. nih.govresearchgate.net

Commonly used coupling reagents include carbodiimides like DCC and EDC, as well as phosphonium (B103445) salts like BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), and uronium salts like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). nih.govresearchgate.net The choice of reagent and conditions can be tailored to the specific amine being coupled. For instance, direct amidation of unprotected amino acids can be achieved using Lewis acid catalysts like titanium(IV) isopropoxide. nih.gov

Below is a table of common peptide coupling reagents and their general application, which can be extended to the amidation of this compound.

| Coupling Reagent | Additive | Base | Solvent | General Application |

| DCC | HOBt | DIPEA | DMF, CH₂Cl₂ | Standard peptide coupling |

| EDC | HOBt | NMM | DMF, Water | Aqueous and organic media |

| HBTU | - | DIPEA | DMF | High efficiency, low racemization |

| HATU | - | DIPEA | DMF | Coupling of sterically hindered amines |

| PyBOP | - | DIPEA | DMF | High efficiency, good for cyclizations |

This table outlines common strategies for amide bond formation using peptide coupling reagents, which are expected to be effective for the derivatization of the carboxylic acid group of this compound.

Reactivity of the Amino Group

The amino group at the 3-position of the pyridine ring is a nucleophilic center and can undergo a variety of reactions, including acylation, alkylation, and condensation with carbonyl compounds.

Acylation and Alkylation Reactions

The amino group of this compound can be acylated by reacting it with acyl chlorides or acid anhydrides, typically in the presence of a base to neutralize the acid byproduct. This reaction leads to the formation of an amide linkage at the 3-position.

Alkylation of the amino group can be achieved using alkyl halides or other alkylating agents. The reaction may proceed to give mono- or di-alkylated products depending on the reaction conditions and the stoichiometry of the reagents. Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride, is another effective method for introducing alkyl groups.

Formation of Schiff Bases and Imines

The primary amino group of this compound can condense with aldehydes or ketones to form Schiff bases or imines. This reaction is typically carried out in a suitable solvent, often with acid or base catalysis, and may require the removal of water to drive the reaction to completion. nih.gov The resulting imine can be a versatile intermediate for further synthetic transformations.

For example, the reaction of a related compound, 4-amino-3-hydroxy benzoic acid, with various aldehydes in ethanol with stirring at 60°C yields the corresponding Schiff bases. eresearchco.com A similar approach would be applicable to this compound.

| Aldehyde/Ketone | Solvent | Catalyst | Conditions | Product Type |

| Benzaldehyde | Ethanol | Acetic Acid (cat.) | Reflux | Schiff Base |

| Acetone | Methanol | - | Room Temp | Imine |

| 4-Nitrobenzaldehyde | Ethanol | - | 60°C | Schiff Base |

| Salicylaldehyde | Methanol | - | Reflux | Schiff Base |

This table provides representative conditions for Schiff base formation based on general procedures for aromatic amines, which are expected to be applicable to this compound.

Metal Complexation via Amino and Carboxylic Acid Ligand Sites

This compound possesses multiple potential coordination sites for metal ions, including the nitrogen atom of the pyridine ring, the oxygen atoms of the carboxylate group, and the nitrogen atom of the amino group. This makes it a potential multidentate ligand for the formation of metal complexes.

While no specific studies on the metal complexes of this compound were found, research on the coordination chemistry of a similar ligand, 3-amino-1H-1,2,4-triazole-5-carboxylic acid, demonstrates the formation of a variety of coordination polymers and discrete complexes with transition metals like Zn(II), Mn(II), Fe(III), and Cd(II). nih.govmdpi.com In these complexes, the ligand coordinates to the metal centers through the nitrogen atoms of the triazole ring and the oxygen atoms of the carboxylate group. By analogy, this compound is expected to form stable complexes with a range of metal ions, potentially exhibiting interesting structural and electronic properties. The coordination mode would likely involve chelation through the pyridine nitrogen and the carboxylate oxygen, with the amino group also potentially participating in coordination depending on the metal ion and reaction conditions.

Reactivity of the Methoxy Group

The methoxy group at the 4-position is a key site for modification, primarily through cleavage of the ether bond.

The methyl group of the 4-methoxy substituent can be removed to yield the corresponding 4-hydroxy derivative, 3-amino-4-hydroxypicolinic acid. This ether cleavage is typically accomplished under acidic conditions. researchgate.net Strong protic acids such as hydroiodic acid (HI) or hydrobromic acid (HBr) are effective reagents for this transformation. researchgate.net The reaction proceeds via protonation of the ether oxygen, making it a better leaving group. Subsequently, a nucleophile, such as the iodide or bromide ion, attacks the methyl group in an SN2 reaction, leading to the formation of the phenol (B47542) and a methyl halide. researchgate.net

Alternative reagents for demethylation include Lewis acids like boron tribromide (BBr₃) or employing lithium chloride (LiCl) in a solvent like dimethylformamide (DMF), which can offer milder reaction conditions. researchgate.net The choice of reagent can be critical to avoid unwanted side reactions on the other functional groups present in the molecule.

A summary of common ether cleavage reagents is presented below:

| Reagent | Conditions | Mechanism Type |

| Hydroiodic Acid (HI) | Typically heated | S |

| Hydrobromic Acid (HBr) | Typically heated | S |

| Boron Tribromide (BBr₃) | Often at low temperatures | Lewis acid-assisted cleavage |

| Lithium Chloride (LiCl) in DMF | Heated | S |

Pyridine Ring Functionalization and Substituent Effects

The pyridine ring itself is a site for various functionalization reactions, with the existing substituents strongly influencing the position and feasibility of these transformations. The amino and methoxy groups are activating, electron-donating groups that direct incoming electrophiles to the ortho and para positions. Conversely, the carboxylic acid group and the pyridine ring nitrogen are deactivating, electron-withdrawing groups.

Electrophilic aromatic substitution on the pyridine ring of this compound is challenging due to the deactivating effect of the pyridine nitrogen and the carboxylic acid. However, the strong activating effects of the amino and methoxy groups can facilitate substitution. The directing effects of the substituents would favor electrophilic attack at the C-5 position, which is ortho to the amino group and para to the methoxy group.

Nitration, for instance, would be expected to occur at the C-5 position. The nitration of related 4-methoxypyridine (B45360) derivatives has been reported, often yielding the 3-nitro product. orgsyn.org For example, the nitration of 2-methoxypyridine (B126380) can lead to 2-methoxy-5-nitropyridine. nih.gov In the case of this compound, the combined directing power of the amino and methoxy groups would strongly favor the introduction of a nitro group at the C-5 position. A common method for the nitration of pyridines involves using a mixture of fuming nitric acid and sulfuric acid. chemistrysteps.com

Nucleophilic aromatic substitution (SNAr) on pyridine rings is generally favored when electron-withdrawing groups are present and a good leaving group (like a halide) is on the ring. wikipedia.orgmasterorganicchemistry.com In this compound itself, there is no inherent leaving group for a standard SNAr reaction. However, derivatization can introduce such a group.

For instance, treatment of picolinic acids with thionyl chloride (SOCl₂) not only converts the carboxylic acid to an acyl chloride but can also lead to chlorination of the pyridine ring, particularly at the 4-position if it is unsubstituted. nih.gov In a related study, the synthesis of N-alkyl-N-phenylpicolinamides from picolinic acid and thionyl chloride unexpectedly yielded the 4-chloro-N-alkyl-N-phenylpicolinamide as a side product. nih.gov This suggests that under certain conditions, the 4-position could be functionalized with a leaving group, which could then potentially be displaced by a nucleophile. The reactivity of halopyridines in SNAr reactions is well-established, with amines being common nucleophiles. youtube.com

Stereoselective Synthesis of Chiral Derivatives

The achiral nature of this compound allows it to be a scaffold for the synthesis of chiral molecules through the reaction of its existing functional groups with chiral reagents.

The carboxylic acid and amino groups are primary handles for such transformations. The carboxylic acid can be coupled with chiral alcohols or amines to form chiral esters or amides, respectively. Standard peptide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), can be used to facilitate the formation of an amide bond between the picolinic acid and a chiral amine, leading to a diastereomeric mixture if the amine is racemic, or a single diastereomer if the amine is enantiopure. google.com Similarly, the carboxylic acid can be converted to an activated ester, such as an N-hydroxysuccinimidyl ester, which can then react with a chiral alcohol to produce a chiral ester. researchgate.netnih.gov

Conversely, the amino group can be acylated with a chiral carboxylic acid or its derivative to form a chiral amide. This approach allows for the introduction of a chiral center adjacent to the newly formed amide bond. A wide array of racemization-free coupling reagents are available for the synthesis of chiral amides from amino acids and carboxylic acids. rsc.org

The synthesis of chiral derivatives can also be achieved through methods like kinetic resolution, where a chiral catalyst or reagent reacts preferentially with one enantiomer of a racemic derivatizing agent. For example, enzymatic acylation of a racemic alcohol with the picolinic acid derivative could selectively produce one enantiomer of the ester. organic-chemistry.org Another strategy involves covalently bonding a chiral auxiliary to the molecule to create a mixture of diastereomers, which can then be separated and the auxiliary cleaved to yield the enantiopure product. tcichemicals.com

Structural Elucidation and Computational Chemistry of 3 Amino 4 Methoxypicolinic Acid

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for determining the molecular structure of a compound by probing the interaction of molecules with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy : This technique would identify the number of different types of protons (¹H nuclei), their electronic environments, and their proximity to other protons. For 3-Amino-4-methoxypicolinic acid, one would expect to observe distinct signals for the two aromatic protons on the pyridine (B92270) ring, the protons of the methoxy (B1213986) group, and the protons of the amino group. The chemical shifts (δ) would indicate the electronic environment of each proton, and the coupling patterns (spin-spin splitting) would reveal the connectivity between adjacent protons.

¹³C NMR Spectroscopy : This method provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The expected spectrum would show signals for the six carbons of the pyridine ring (including the carboxylic acid carbon), and the carbon of the methoxy group. The chemical shifts would be characteristic of the type of carbon (e.g., aromatic, carboxylic, methoxy).

A hypothetical data table for the expected NMR signals is presented below.

| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Pyridine CH | ||

| Pyridine CH | ||

| Methoxy (OCH₃) | ||

| Amino (NH₂) | ||

| Pyridine C-NH₂ | ||

| Pyridine C-OCH₃ | ||

| Pyridine C-COOH | ||

| Carboxyl (COOH) |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The vibrational frequencies are characteristic of the types of bonds and functional groups present. For this compound, key vibrational bands would be expected for the O-H stretch of the carboxylic acid, the N-H stretches of the amino group, the C=O stretch of the carboxylic acid, C-O stretches of the methoxy and carboxylic acid groups, and C=C and C=N stretches of the aromatic pyridine ring.

A table of expected characteristic IR absorption bands is provided below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch (broad) | 2500-3300 |

| Amino Group | N-H stretch | 3300-3500 |

| Carboxylic Acid | C=O stretch | 1700-1725 |

| Pyridine Ring | C=C and C=N stretches | 1450-1600 |

| Methoxy Group | C-O stretch | 1000-1300 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of this compound, which can confirm its molecular formula (C₇H₈N₂O₃). The fragmentation pattern observed in the mass spectrum would offer further structural clues by showing the masses of smaller fragments of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to electronic transitions between different energy levels. The absorption spectrum of this compound would be expected to show absorption bands characteristic of the substituted pyridine ring system. The position (λmax) and intensity of these bands are sensitive to the nature and position of the substituents (amino, methoxy, and carboxylic acid groups) on the aromatic ring.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide accurate bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding, in the solid state. This would reveal how the molecules pack in the crystal lattice.

Quantum Chemical Calculations and Theoretical Modeling

In the absence of experimental data, quantum chemical calculations, such as those based on Density Functional Theory (DFT), serve as a powerful predictive tool. These calculations can be used to:

Optimize the molecular geometry of this compound to predict bond lengths and angles.

Calculate theoretical NMR and IR spectra, which can aid in the interpretation of experimental spectra when they become available.

Determine electronic properties such as the distribution of electron density and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Model the UV-Vis absorption spectrum by calculating the energies of electronic transitions.

These computational approaches provide valuable insights into the structural and electronic properties of a molecule, complementing and guiding experimental investigations.

Biochemical and Biological Research Perspectives Non Clinical

Investigation of Enzyme Interactions and Mechanism-Based Inactivation (Analogue Studies)

The interaction of aminopicolinic acid analogues with enzymes, particularly aminotransferases and those dependent on pyridoxal-5'-phosphate (PLP), is a significant area of research. These studies help elucidate the mechanisms of enzyme inhibition and inactivation, which are crucial for drug design and understanding metabolic pathways.

Interaction with Aminotransferases and PLP-Dependent Enzymes

Aminotransferases, a major class of PLP-dependent enzymes, are involved in the metabolism of amino acids and other nitrogenous compounds. ebi.ac.ukbeilstein-institut.de These enzymes catalyze the transfer of an amino group from a donor molecule to an acceptor, a process fundamental to cellular metabolism. nih.gov The versatility of PLP allows it to covalently bind to the substrate and act as an electrophilic catalyst, stabilizing various reaction intermediates. nih.gov

PLP-dependent enzymes are classified into different fold types, with Fold-Type I being the largest group, encompassing a wide range of aminotransferases. nih.gov These enzymes typically exist as dimers, with the active site formed at the interface of the two subunits. nih.gov In their resting state, the aldehyde group of PLP forms a Schiff base with the ε-amino group of a lysine (B10760008) residue in the enzyme's active site. ebi.ac.uk The binding of a substrate amino acid displaces the lysine, forming a new Schiff base with the substrate, which is a central intermediate for all PLP-catalyzed reactions. ebi.ac.uk

Mechanism-based inactivators (MBIs) are compounds that act as substrates for a target enzyme and are converted into a reactive species that irreversibly inactivates the enzyme. nih.gov The study of MBIs provides valuable information on enzyme mechanisms and can lead to the development of highly specific inhibitors. For instance, studies on the inactivation of human ornithine aminotransferase (hOAT), a PLP-dependent enzyme, by various analogues have revealed detailed mechanistic insights. nih.gov

Formation and Stability of Reaction Intermediates (e.g., Schiff Bases, Ketimines)

The formation of Schiff bases is a critical step in the catalytic cycle of PLP-dependent enzymes. ebi.ac.uk These intermediates are formed by the condensation of a primary amine with an aldehyde or ketone. nih.gov The stability and reactivity of these Schiff bases are influenced by the specific enzyme and substrate involved.

In some cases, the initially formed aldimine can tautomerize to a more stable ketimine. mdpi.com This tautomerization involves the transfer of a hydrogen atom and a shift of the double bond. mdpi.com The formation of ketimines has been observed in the reaction of imidazole-2-carboxaldehydes with amino acids in the presence of metal ions. mdpi.com The stability of these intermediates is crucial for the subsequent steps in the enzymatic reaction.

The study of these reaction intermediates, often through techniques like NMR spectroscopy and mass spectrometry, provides a deeper understanding of the enzyme's catalytic mechanism and can aid in the design of inhibitors that target specific intermediate states. nih.govnih.gov

Role in Natural Product Biosynthesis (Extrapolation from Analogues)

While direct evidence for the role of 3-Amino-4-methoxypicolinic acid in natural product biosynthesis is limited, extrapolation from the biosynthesis of analogous compounds, such as picolinic acid, can offer valuable insights.

Picolinic Acid Pathways (e.g., from Tryptophan)

Picolinic acid is an endogenous metabolite of the amino acid L-tryptophan. nih.govnih.gov Its synthesis occurs via a side branch of the kynurenine (B1673888) pathway. nih.gov This pathway begins with the oxidative degradation of tryptophan. nih.gov Through a series of enzymatic steps, an intermediate called 2-amino-3-carboxymuconic semialdehyde is formed. This intermediate can then be converted to picolinic acid. nih.gov The biosynthesis of tryptophan itself is a complex process starting from phosphoenolpyruvate (B93156) and erythrose-4-phosphate. youtube.com Given the structural similarity, it is plausible that this compound could be synthesized through a modified version of this or a similar pathway, potentially involving different starting materials or enzymatic modifications.

Modulation of Biochemical Pathways (Inferring from Related Compounds)

Picolinic acid and its derivatives have been shown to modulate various biochemical pathways. frontiersin.org Tryptophan metabolites, including picolinic acid, are known to influence immune regulation and cytokine networks. frontiersin.orgfrontiersin.org For instance, elevated levels of picolinic acid have been associated with antiviral effects. frontiersin.org Aromatic amino acid metabolites, in general, act as molecular messengers that can influence cellular functions and have been implicated in various immune-mediated conditions. nih.gov Given these activities of related compounds, it is reasonable to infer that this compound could also possess the ability to modulate specific biochemical pathways, although further research is needed to confirm this.

Structure-Activity Relationship (SAR) Studies in Related Compounds (e.g., Cytochrome bc1 Complex Inhibitors)

The cytochrome bc1 complex (also known as complex III) is a crucial enzyme in the mitochondrial respiratory chain, responsible for generating a proton gradient for ATP synthesis. nih.govresearchgate.net It is a validated target for a variety of antifungal and antiprotozoal agents. nih.govmdpi.com The complex has two distinct inhibitor binding sites: the quinol oxidation (Qo) site and the quinone reduction (Qi) site. nih.gov

Structure-activity relationship (SAR) studies of inhibitors targeting the cytochrome bc1 complex have provided valuable information for the development of new therapeutic agents. nih.gov These studies explore how chemical modifications to a core structure affect the compound's inhibitory activity. For example, SAR studies on ilicicolin H, a potent inhibitor of cytochrome bc1 reductase, have shown that specific chemical modifications can retain or improve its antifungal activity and selectivity. nih.govresearchgate.net

Inhibitors of the cytochrome bc1 complex can be classified into different chemical categories, including pyridines that target the Qi site. mdpi.comnih.gov The binding of these inhibitors can be influenced by factors such as hydrogen bonding and conformational changes. nih.gov The development of selective inhibitors is a key goal, aiming to target the pathogen's enzyme without affecting the host's. mdpi.com Given that some picolinic acid derivatives act as inhibitors of this complex, it is conceivable that this compound or its derivatives could also exhibit such activity. Further SAR studies would be necessary to explore this potential.

Interactive Data Table: Cytochrome bc1 Complex Inhibitors and their Characteristics

| Inhibitor | Target Site | Inhibition Type | Key Interactions |

| Antimycin | Qi | Slow tight-binding | H-bond with Asp228, water-bridged H-bonds with Lys227 and His201 nih.gov |

| Cyazofamid | Qi | Classical | H-bond with Asp228 nih.gov |

| Ilicicolin H | Qo | Potent inhibitor | - |

| Atovaquone | Qo | - | Stabilized by tyrosine residue mdpi.com |

Potential Applications in Chemical Sciences Non Clinical

Building Block in Organic Synthesis

The pyridine (B92270) ring, enhanced by the presence of an amino group, makes aminopicolinic acid derivatives valuable building blocks in the synthesis of a wide range of organic molecules. chemimpex.com The strategic placement of functional groups allows for a variety of chemical transformations, enabling the construction of more complex molecular architectures.

Aminopicolinic acids serve as foundational materials for constructing intricate organic structures. nih.gov For instance, research has demonstrated the synthesis of various aminopicolinic acid derivatives, such as 4-aminopicolinic acid, 4-(4-aminophenylethynyl) picolinic acid, and 4-(3-aminophenylethynyl) picolinic acid. umsl.eduumsl.eduumsl.edu These synthetic pathways often involve multi-step reactions, including nitration, catalytic hydrogenation, and coupling reactions like the Sonogashira coupling. umsl.edu The ability to introduce different substituents onto the pyridine ring highlights the role of these compounds in creating a diverse library of complex molecules. umsl.eduumsl.eduumsl.edu

The synthesis of α-amino acids, for example, can be achieved through methods like the Hell–Volhard–Zelinskii reaction followed by amination, or the reductive amination of α-keto acids. pressbooks.pub These fundamental reactions underscore the importance of amino acid derivatives in organic synthesis. The development of enantioselective synthesis methods, often employing chiral catalysts, allows for the production of specific stereoisomers of amino acids, which is crucial for their application in synthesizing naturally occurring proteins. pressbooks.pub

Intermediates in Pharmaceutical Compound Development (Analogous Compound's Role)

Aminopicolinic acid derivatives are significant intermediates in the development of new pharmaceutical agents. chemimpex.com Their structural motif is found in numerous biologically active compounds, and their versatility allows for the synthesis of novel drug candidates.

The aminopicolinic acid scaffold is a key component in the synthesis of various bioactive molecules. For example, nitropyridines, which can be converted to aminopyridines, are precursors for a wide range of heterocyclic systems with antitumor, antiviral, and anti-neurodegenerative properties. mdpi.com The amino group on the pyridine ring can be readily modified, paving the way for the creation of fused heterocyclic systems with diverse biological activities. mdpi.com

Furthermore, pirinixic acid derivatives containing an aminothiazole moiety have been identified as dual activators of PPARα/γ and dual inhibitors of 5-lipoxygenase (5-LO) and microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), suggesting their potential in treating inflammatory diseases and cancer. nih.gov

Table 1: Examples of Bioactive Compounds Derived from Aminopicolinic Acid Analogs

| Analogous Precursor | Bioactive Compound | Therapeutic Area |

|---|---|---|

| 5-Aminolevulinic acid | Methylaminolevulinate (MAL) | Dermatology (Actinic Keratosis, Basal Cell Carcinoma) nih.gov |

| 5-Aminolevulinic acid | Hexylaminolevulinate (HAL) | Urology (Bladder Cancer Detection) nih.gov |

| Pirinixic acid | Aminothiazole-featured pirinixic acids | Anti-inflammatory, Oncology nih.gov |

| Nitropyridine | AZD7648 | Oncology (DNA-dependent protein kinase inhibitor) mdpi.com |

Applications in Agricultural Chemistry (Analogous Compound's Role)

In addition to pharmaceuticals, aminopicolinic acid derivatives play a crucial role in modern agriculture as active ingredients in herbicides and fungicides. chemimpex.com

The picolinic acid family of herbicides is well-established for its effectiveness in controlling broadleaf weeds. wikipedia.orgmedkoo.com Aminopyralid, a selective herbicide, is used to manage weeds like thistles and clovers. wikipedia.orgmedkoo.com It belongs to the picolinic acid class, which also includes other widely used herbicides such as clopyralid, picloram, and triclopyr. wikipedia.orgmedkoo.com The herbicidal activity of these compounds is attributed to their specific chemical structure, with various derivatives being developed to target different types of undesirable vegetation. google.com For instance, 4-aminopicolinic acid derivatives with different substituents at the 3- and 6-positions have been patented for their use as herbicides. google.com

The development of these agricultural chemicals relies on the synthetic versatility of the aminopicolinic acid core, allowing for the creation of compounds with optimized efficacy and selectivity for crop protection. chemimpex.com

Table 2: Examples of Aminopicolinic Acid Analogs in Agriculture

| Compound | Type | Target Weeds |

|---|---|---|

| Aminopyralid | Herbicide | Broadleaf weeds (e.g., thistles, clovers) wikipedia.orgmedkoo.com |

| Clopyralid | Herbicide | Broadleaf weeds wikipedia.orgmedkoo.com |

| Picloram | Herbicide | Broadleaf weeds wikipedia.orgmedkoo.com |

| Triclopyr | Herbicide | Broadleaf weeds wikipedia.orgmedkoo.com |

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes for Improved Efficiency and Scalability

The development of efficient and scalable synthetic methodologies is paramount for the broader availability and application of 3-Amino-4-methoxypicolinic acid. While standard synthetic routes for picolinic acid derivatives exist, future research should focus on novel strategies that offer improved yields, reduced reaction times, and the use of more environmentally benign reagents.

One promising avenue is the exploration of biocatalysis. The use of enzymes, such as dioxygenases, has shown potential in the synthesis of substituted picolinic acids. google.com Future work could focus on identifying or engineering specific enzymes for the regioselective amination and methoxylation of a picolinic acid precursor. This approach could offer a more sustainable and efficient alternative to traditional chemical synthesis.

Furthermore, advancements in cross-coupling reactions present another fertile ground for research. A recently developed method for the decarboxylative cross-coupling of 3-substituted picolinic acids with (hetero)aryl halides using a copper and palladium co-catalyst system has demonstrated high yields under mild conditions. vt.edu Adapting and optimizing such protocols for the specific synthesis of this compound could significantly enhance its production.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Identification and engineering of specific enzymes for amination and methoxylation. |

| Advanced Cross-Coupling | High yields, broad substrate scope, mild conditions. | Optimization of catalyst systems and reaction parameters for the target molecule. |

| Flow Chemistry | Improved safety, scalability, and process control. | Development of continuous flow processes for key synthetic steps. |

Comprehensive Mechanistic Studies on this compound Interactions with Biological Targets

Picolinic acid and its derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and immunomodulatory effects. nih.gov A critical area for future research is the comprehensive investigation of the mechanisms through which this compound interacts with biological targets.

Given that some picolinic acid derivatives are utilized as intermediates in the synthesis of molecules targeting the von Hippel-Lindau (VHL) E3 ligase for proteolysis-targeting chimeras (PROTACs), a key research direction would be to investigate whether this compound itself or its simple derivatives exhibit any affinity for VHL or other E3 ligases. This could open up new avenues for its use in targeted protein degradation.

Furthermore, the structural similarity of picolinic acids to certain endogenous molecules suggests that they may interact with a variety of receptors and enzymes. Detailed in vitro and in vivo studies, coupled with structural biology techniques like X-ray crystallography and cryo-electron microscopy, will be essential to elucidate the precise binding modes and functional consequences of these interactions.

Exploration of Derivatization Strategies for Enhanced Bioactivity or Material Properties

Systematic derivatization of the this compound scaffold is a promising strategy to modulate its physicochemical properties and enhance its biological activity or create novel materials. The amino, methoxy (B1213986), and carboxylic acid functional groups all provide handles for chemical modification.

Derivatization of the carboxylic acid group to form esters or amides is a common strategy to improve properties like cell permeability and metabolic stability. compostingcouncil.org For instance, esterification could lead to prodrugs that are hydrolyzed in vivo to release the active acid. Amide coupling with various amines could generate a library of new compounds with potentially diverse biological activities.

Modification of the amino group or the pyridine (B92270) ring itself could also lead to significant changes in activity. For example, acylation of the amino group or introduction of different substituents on the pyridine ring could alter the molecule's electronic properties and its ability to interact with biological targets. The goal of these derivatization efforts would be to establish clear structure-activity relationships (SAR).

| Derivatization Site | Potential Modifications | Desired Outcomes |

| Carboxylic Acid | Esterification, Amidation | Improved bioavailability, prodrug development, novel bioactive compounds. |

| Amino Group | Acylation, Alkylation | Modified biological activity, altered target specificity. |

| Pyridine Ring | Introduction of new substituents | Enhanced potency, improved pharmacokinetic properties. |

Advanced Computational Modeling for Structure-Function Relationships

In conjunction with synthetic and biological studies, advanced computational modeling will be instrumental in accelerating the discovery and optimization of this compound-based compounds. Techniques such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking can provide valuable insights into the relationship between molecular structure and biological function.

QSAR studies can be employed to build predictive models that correlate the physicochemical properties of a series of derivatives with their observed biological activities. researchgate.net This can help in prioritizing the synthesis of new compounds with a higher probability of success.

Molecular docking simulations can be used to predict the binding modes of this compound and its derivatives within the active sites of potential biological targets. vt.edu This can guide the rational design of new derivatives with improved binding affinity and selectivity. These computational approaches, when used iteratively with experimental validation, can significantly streamline the drug discovery and development process.

Investigation of Environmental Fate and Degradation Pathways

As with any chemical compound that has the potential for widespread use, a thorough understanding of its environmental fate and degradation pathways is crucial. For this compound, this is a largely unexplored area that warrants significant attention.

Research should focus on several key aspects of its environmental behavior. The primary mechanism of degradation for many pyridine carboxylic acid herbicides is aerobic microbial action. vt.edu Therefore, studies to identify microbial strains capable of degrading this compound and to elucidate the metabolic pathways involved are essential. nih.govasm.orgnih.gov The persistence of some pyridine herbicides in soil and their potential to leach into groundwater are known concerns. vt.edu Investigations into the soil sorption, mobility, and leaching potential of this compound are therefore necessary.

Furthermore, the role of abiotic degradation processes, such as photodegradation by sunlight, should be evaluated. vt.edunih.gov Understanding the complete degradation profile, including the identification of any persistent or toxic metabolites, is critical for a comprehensive environmental risk assessment. kpu.ca The rate of degradation can be influenced by factors such as soil type, moisture, temperature, and the presence of other microorganisms, all of which should be considered in future studies. nih.govawsjournal.org

| Environmental Aspect | Key Research Questions |

| Biodegradation | Which microorganisms can degrade the compound? What are the metabolic pathways? nih.govasm.orgnih.gov |

| Soil Behavior | What is its soil sorption coefficient (Koc)? What is its potential for leaching into groundwater? vt.edu |

| Abiotic Degradation | What is its rate of photodegradation? What are the photoproducts? vt.edunih.gov |

| Metabolite Identification | Are any degradation products more persistent or toxic than the parent compound? kpu.ca |

Q & A

Q. What are the optimal synthetic routes for 3-Amino-4-methoxypicolinic acid, and what intermediates are critical for yield optimization?

Methodological Answer: The compound can be synthesized via coupling reactions involving 4-methoxy-3-hydroxypicolinic acid or its acetylated derivatives with amino acid esters. For example, a key intermediate like 2-aminopropanoate ester derived from 1,1-bis(4-fluorophenyl)propane-1,2-diol has been used in fungicidal picolinamide synthesis . Pd-catalyzed cross-coupling reactions (e.g., using PdCl₂(PPh₃)₂ or PCy₃ in DMF with K₂CO₃) are effective for introducing substituents to the pyridine ring, as demonstrated in related methoxyphenylquinoline syntheses . Optimize reaction conditions (temperature: 80–100°C; solvent: DMF/ethanol) and monitor intermediates via TLC or HPLC.

Q. How can researchers reliably characterize this compound, and which spectroscopic techniques are most informative?

Methodological Answer: Use a combination of:

- NMR spectroscopy : Analyze aromatic proton environments (δ 6.5–8.5 ppm for pyridine protons) and methoxy/amino group signals (δ 3.8–4.2 ppm for OCH₃; δ 5.0–6.0 ppm for NH₂) .

- IR spectroscopy : Identify carbonyl (C=O stretch at ~1700 cm⁻¹) and amino (N–H bend at ~1600 cm⁻¹) groups .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

- Melting point analysis : Compare observed values (e.g., 223–225°C for analogous quinoline derivatives) with literature .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of catalysts in this compound derivatization?

Methodological Answer: Investigate Pd-catalyzed coupling mechanisms using kinetic isotope effects (KIE) or deuterium labeling. For example, monitor the Pd(OAc)₂-catalyzed cross-coupling of boronic acids with picolinic acid derivatives to identify rate-limiting steps (e.g., oxidative addition vs. transmetallation) . Use DFT calculations to model transition states and compare with experimental yields. Contradictions in catalytic efficiency (e.g., PCy₃ vs. PPh₃ ligands) may arise from steric effects, which can be tested by varying ligand bulkiness .

Q. How should researchers resolve contradictions in spectroscopic data when synthesizing novel analogs of this compound?

Methodological Answer: Discrepancies in NMR/IR data often stem from tautomerism or solvent effects. For example, amino groups in pyridine derivatives may exhibit dynamic proton exchange, broadening signals. Mitigate this by:

- Using deuterated DMSO or D₂O to stabilize NH protons.

- Performing variable-temperature NMR to observe tautomeric shifts.

- Cross-validating with X-ray crystallography if crystalline derivatives are obtainable .

Q. What strategies are effective for incorporating this compound into bioactivity studies, such as antifungal assays?

Methodological Answer: Design bioactivity assays using the compound as a precursor for fungicidal picolinamides. For example:

- Synthesize amide derivatives via coupling with 2-aminopropanoate esters .

- Test against Fusarium or Aspergillus species in agar diffusion assays.

- Compare EC₅₀ values with commercial fungicides (e.g., azoles) and analyze structure-activity relationships (SAR) by varying substituents on the pyridine ring .

Data-Driven Research Design

Q. How can researchers design experiments to optimize the regioselectivity of methoxy and amino group placement on the picolinic acid scaffold?

Methodological Answer: Use orthogonal protecting groups (e.g., Fmoc for amino, TBS for hydroxyl) during synthesis. For regioselective methoxy introduction:

- Employ directed ortho-metalation (DoM) with LiTMP to functionalize specific pyridine positions .

- Validate regiochemistry via NOESY NMR to confirm spatial proximity of substituents.

- Compare yields and selectivity under varying bases (e.g., K₂CO₃ vs. Cs₂CO₃) .

Q. What computational tools are most effective for predicting the physicochemical properties of this compound derivatives?

Methodological Answer:

- Molecular docking : Screen derivatives against fungal CYP51 enzymes to predict binding affinity.

- QSAR models : Use descriptors like logP, polar surface area, and H-bond donors to correlate with antifungal activity .

- ADMET prediction : Tools like SwissADME can forecast bioavailability and toxicity risks early in development.

Contradiction Analysis in Published Data

Q. How should researchers address discrepancies in reported synthetic yields for this compound derivatives?

Methodological Answer: Re-evaluate reaction conditions from conflicting studies. For instance, yields in Pd-catalyzed reactions may vary due to:

- Catalyst loading (e.g., 1 mol% vs. 5 mol% Pd).

- Solvent purity (DMF vs. degassed DMF).

- Oxygen/moisture sensitivity (use Schlenk techniques if necessary) .

Reproduce experiments with controlled variables and publish corrected protocols.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.